Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate is a synthetic organic compound with the molecular formula C({14})H({12})ClNO(_{3})S and a molecular weight of 309.77 g/mol . This compound is characterized by a thiophene ring substituted with a phenyl group, a chloroacetylamino group, and a carboxylate ester. It is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Chloroacetylation: The chloroacetyl group is introduced by reacting the thiophene derivative with chloroacetyl chloride in the presence of a base such as pyridine.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the thiophene with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate can undergo several types of chemical reactions:
Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_{4})) can be employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Products include substituted amides or thioethers.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include dihydrothiophenes.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies investigating the biological activity of thiophene derivatives, including their antimicrobial and anticancer properties.
Material Science: The compound is explored for its potential use in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(chloroacetyl)amino]-4,5-dimethoxybenzoate: Similar in structure but with methoxy groups on the benzene ring.
Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains a tetrahydrobenzothiophene ring instead of a thiophene ring.
Uniqueness
Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its ability to participate in π-π interactions, while the chloroacetyl group provides a reactive site for covalent modification of biological targets.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-5-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-19-14(18)10-7-11(9-5-3-2-4-6-9)20-13(10)16-12(17)8-15/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBVMBQTWCUUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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